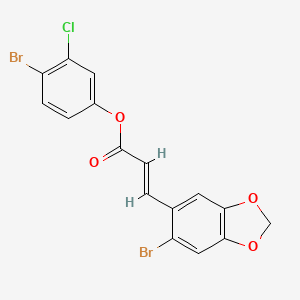
4-bromo-3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-chlorophenyl (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoate, also known as 4-BCP-3-BBD, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and materials science. This compound has been used in the synthesis of various pharmaceuticals, including antineoplastic agents, and has been investigated for its potential as a novel material for use in optoelectronic devices. The structure of 4-BCP-3-BBD is composed of a brominated phenyl ring, a chlorinated phenyl ring, and a benzodioxole moiety connected to a propenoate group.
Aplicaciones Científicas De Investigación
Environmental Fate and Toxicology of Brominated and Chlorinated Phenols
Brominated and chlorinated phenols, including those related to dioxole structures, are significant in environmental science due to their persistence and potential toxic effects. Studies focus on their environmental distribution, degradation mechanisms, and toxicological impact on aquatic life and humans.
Environmental Behavior and Toxicology : Research on chlorophenols, such as 2-chlorophenol and 4-chlorophenol, has highlighted their moderate toxicity to both mammalian and aquatic life. These compounds show varying persistence in the environment, largely depending on the presence of microflora capable of biodegradation. The study underscores the importance of understanding the environmental fate of such compounds, including those with bromo- and chloro-substituents, to assess their impact effectively (Krijgsheld & Gen, 1986).
Sources and Contamination in Aquatic Environments : A review on polychlorinated dibenzothiophenes highlighted the presence of chlorinated organic compounds in aquatic environments, particularly attributing to industrial activities. Although not directly related to the queried compound, this research sheds light on how industrial by-products, including chlorinated and brominated compounds, can lead to environmental contamination. Understanding these pathways is crucial for mitigating the impact of such contaminants (Huntley et al., 1994).
Propiedades
IUPAC Name |
(4-bromo-3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO4/c17-11-3-2-10(6-13(11)19)23-16(20)4-1-9-5-14-15(7-12(9)18)22-8-21-14/h1-7H,8H2/b4-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALZKERHXBKSGO-DAFODLJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Br)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

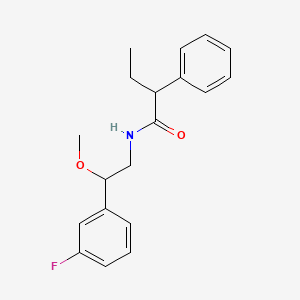
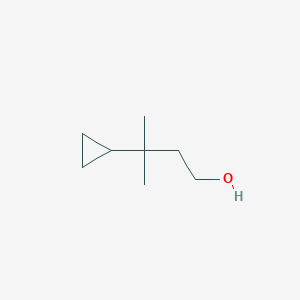
![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)
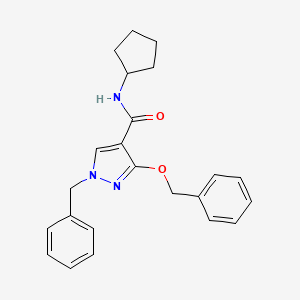
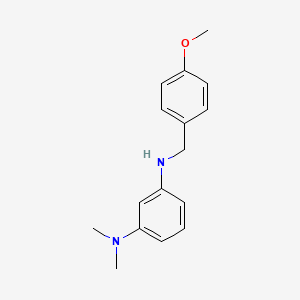

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2387412.png)